Cas no 1342789-73-4 (4-Cyclopentyl-2-methylbutan-1-ol)

1342789-73-4 structure
Nome del prodotto:4-Cyclopentyl-2-methylbutan-1-ol
4-Cyclopentyl-2-methylbutan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-6210378
- AKOS013993230
- 4-cyclopentyl-2-methylbutan-1-ol
- 1342789-73-4
- 4-Cyclopentyl-2-methylbutan-1-ol
-
- Inchi: 1S/C10H20O/c1-9(8-11)6-7-10-4-2-3-5-10/h9-11H,2-8H2,1H3
- Chiave InChI: FLKINACTJXODGL-UHFFFAOYSA-N
- Sorrisi: OCC(C)CCC1CCCC1
Proprietà calcolate
- Massa esatta: 156.151415257g/mol
- Massa monoisotopica: 156.151415257g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 4
- Complessità: 95
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2Ų
- XLogP3: 3.4
4-Cyclopentyl-2-methylbutan-1-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6210378-2.5g |
4-cyclopentyl-2-methylbutan-1-ol |
1342789-73-4 | 95.0% | 2.5g |
$1650.0 | 2025-03-15 | |
Enamine | EN300-6210378-0.1g |
4-cyclopentyl-2-methylbutan-1-ol |
1342789-73-4 | 95.0% | 0.1g |
$741.0 | 2025-03-15 | |
Enamine | EN300-6210378-0.25g |
4-cyclopentyl-2-methylbutan-1-ol |
1342789-73-4 | 95.0% | 0.25g |
$774.0 | 2025-03-15 | |
Enamine | EN300-6210378-1.0g |
4-cyclopentyl-2-methylbutan-1-ol |
1342789-73-4 | 95.0% | 1.0g |
$842.0 | 2025-03-15 | |
Enamine | EN300-6210378-10.0g |
4-cyclopentyl-2-methylbutan-1-ol |
1342789-73-4 | 95.0% | 10.0g |
$3622.0 | 2025-03-15 | |
Enamine | EN300-6210378-0.05g |
4-cyclopentyl-2-methylbutan-1-ol |
1342789-73-4 | 95.0% | 0.05g |
$707.0 | 2025-03-15 | |
Enamine | EN300-6210378-0.5g |
4-cyclopentyl-2-methylbutan-1-ol |
1342789-73-4 | 95.0% | 0.5g |
$809.0 | 2025-03-15 | |
Enamine | EN300-6210378-5.0g |
4-cyclopentyl-2-methylbutan-1-ol |
1342789-73-4 | 95.0% | 5.0g |
$2443.0 | 2025-03-15 |
4-Cyclopentyl-2-methylbutan-1-ol Letteratura correlata
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
1342789-73-4 (4-Cyclopentyl-2-methylbutan-1-ol) Prodotti correlati
- 1252453-45-4(N-(1-cyano-1-cyclopropylethyl)-2-methyl(4-methylpentan-2-yl)aminoacetamide)
- 1207007-30-4(methyl 4-({2-(4-fluorophenoxy)ethylcarbamoyl}formamido)benzoate)
- 1119899-28-3(4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinoline-6-carbaldehyde)
- 146194-63-0(4-Isothiocyanatophenyl α-D-galactopyranoside)
- 37706-73-3(2-Ethylpteridin-4(3H)-one)
- 1261516-12-4(6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine)
- 1805611-29-3(2-(Difluoromethyl)-6-hydroxy-5-nitropyridine-3-sulfonyl chloride)
- 1251635-47-8(4-{4-(furan-2-yl)-1,3-thiazol-2-ylmethoxy}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide)
- 4397-01-7(cyclopentylphenylmethanol)
- 1339318-39-6(2,5-Diethyl-2,3-dihydro-1-benzofuran-3-amine)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
